molecular formula C12H24N2O3Si B1608684 1-[3-(Triethoxysilyl)propyl]-1H-imidazole CAS No. 63365-92-4

1-[3-(Triethoxysilyl)propyl]-1H-imidazole

Cat. No.: B1608684
CAS No.: 63365-92-4
M. Wt: 272.42 g/mol
InChI Key: URLXRQIVAJGITA-UHFFFAOYSA-N
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Description

1-[3-(Triethoxysilyl)propyl]-1H-imidazole is an organosilicon compound that combines the properties of imidazole and triethoxysilane. This compound is known for its versatility in various chemical applications, particularly in the field of material science. It is used as a precursor for the synthesis of functionalized surfaces and materials, making it valuable in both academic research and industrial applications .

Mechanism of Action

Target of Action

The primary target of “1-[3-(Triethoxysilyl)propyl]-1H-imidazole” is to function as an organosilicon precursor . It is used to obtain immobilized ionic liquids, functionalize the surface of oxide particles, and in sol–gel technologies . These targets play a crucial role in various chemical processes and material science applications.

Mode of Action

The compound interacts with its targets through a process known as alkylation . This involves the transfer of an alkyl group from the compound to its target. The alkylation process is facilitated by sodium imidazolyl, which is obtained from imidazole and sodium hydroxide .

Biochemical Pathways

The affected biochemical pathway primarily involves the synthesis of immobilized ionic liquids, functionalization of oxide particles, and sol–gel technologies . The downstream effects of these pathways include the creation of new materials with unique properties, such as enhanced stability, reactivity, or functionality.

Result of Action

The molecular and cellular effects of the compound’s action are primarily seen in its ability to modify surfaces and create new materials . For instance, it can help in the formation of self-assembled monolayers on a variety of substrates . It is mainly utilized to immobilize the surface atoms by forming a ligand .

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For instance, the presence of water can strongly promote the adhesion strength of the resin to glass, metal, nylon, plastic, and other traditional and non-traditional substrates . Furthermore, the reaction environment, such as the reaction medium and time, can also affect the yield of the target substance .

Preparation Methods

The synthesis of 1-[3-(Triethoxysilyl)propyl]-1H-imidazole typically involves the alkylation of imidazole with a triethoxysilylpropyl halide. One common method includes the reaction of imidazole with 3-chloropropyltriethoxysilane in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like toluene under reflux conditions for several hours. The product is then purified through distillation or recrystallization .

Industrial production methods often involve similar synthetic routes but are optimized for larger scale production. These methods may include continuous flow processes and the use of more efficient catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

1-[3-(Triethoxysilyl)propyl]-1H-imidazole undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids for catalyzing hydrolysis, and various organic solvents. The major products formed from these reactions are typically functionalized silanes and siloxane-based materials .

Comparison with Similar Compounds

1-[3-(Triethoxysilyl)propyl]-1H-imidazole can be compared with other similar compounds such as:

Each of these compounds has unique properties that make them suitable for specific applications, but this compound is particularly valued for its versatility and strong adhesion properties.

Properties

IUPAC Name

triethoxy(3-imidazol-1-ylpropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3Si/c1-4-15-18(16-5-2,17-6-3)11-7-9-14-10-8-13-12-14/h8,10,12H,4-7,9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLXRQIVAJGITA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCN1C=CN=C1)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70979512
Record name 1-[3-(Triethoxysilyl)propyl]-1H-imidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63365-92-4
Record name 1-[3-(Triethoxysilyl)propyl]-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63365-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-(Triethoxysilyl)propyl)-1H-imidazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[3-(Triethoxysilyl)propyl]-1H-imidazole
Source EPA DSSTox
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Record name 1-[3-(triethoxysilyl)propyl]-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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